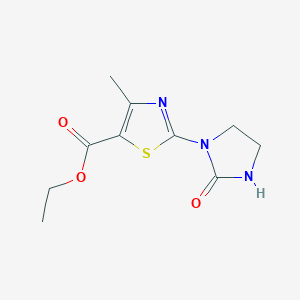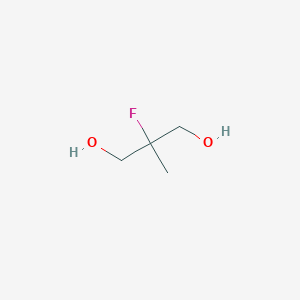
3-フルオロ-5-(トリフルオロメトキシ)フェニル酢酸
概要
説明
科学的研究の応用
医薬品研究
“3-フルオロ-5-(トリフルオロメトキシ)フェニル酢酸”は、より複雑な化合物の合成における前駆体または中間体として、医薬品研究で使用される可能性があります。 例えば、関連するトリフルオロメチルフェニル酢酸は、N,N-ジエチル[(α,α,α-トリフルオロ-m-トリル)]アセトアミドのような化合物の調製に使用されてきました .
生化学的研究
この化合物は、特にステロイドスルファターゼ(STS)のような酵素の阻害における生化学的研究における阻害剤として役立つ可能性があります。 フェニル酢酸の類似のフッ素化アナログは、強力なSTS阻害剤であることが報告されています .
分析化学
分析化学において、“3-フルオロ-5-(トリフルオロメトキシ)フェニル酢酸”は、クロマトグラフィーおよび質量分析における標準または参照化合物として、他の物質を識別または定量するために使用される可能性があります .
Safety and Hazards
“3-Fluoro-5-(trifluoromethoxy)phenylacetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported as a fusion inhibitor of the influenza a virus . It inhibits the membrane fusion between the virus and the endosome of the host cells .
Mode of Action
Based on the related compound, it may interact with its targets to prevent or inhibit certain biological processes
Biochemical Pathways
Related compounds have been used in the synthesis of various chemical libraries , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Related compounds have shown inhibitory effects on certain biological processes .
Action Environment
Good industrial hygiene and safety procedures are recommended when handling similar compounds .
生化学分析
Biochemical Properties
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing the overall metabolic flux. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. Additionally, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid may lead to cumulative changes in cellular metabolism and gene expression, potentially resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as oxidative stress, inflammation, or tissue damage. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the overall levels of key metabolites and affect cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be actively transported into cells by membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, modulating specific biochemical pathways and cellular processes .
特性
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUVGYUDBIAFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



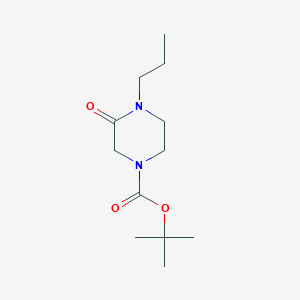




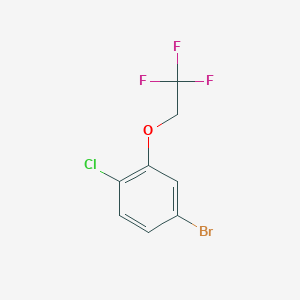
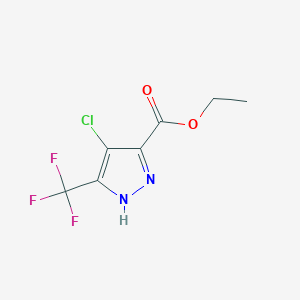

![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)
